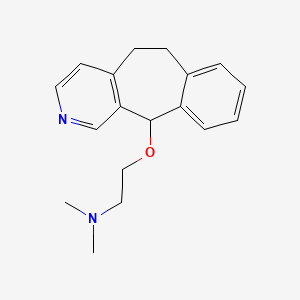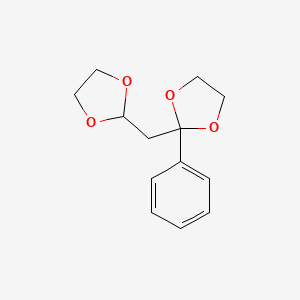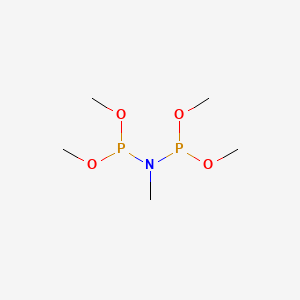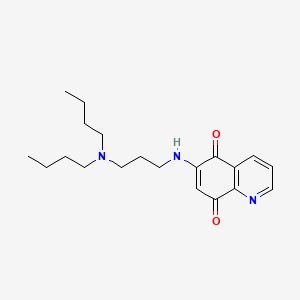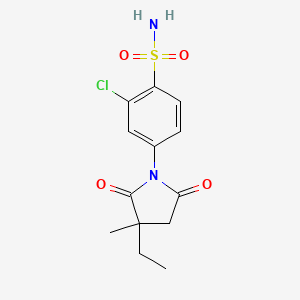
2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide is an organic compound with a complex structure, featuring a chlorinated benzene ring and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the chlorination of a benzene derivative followed by the introduction of the pyrrolidinyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce high-purity compounds.
化学反応の分析
Types of Reactions
2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-methyl-2,5-heptadienal
- 3,4-Dichloro-4-ethyl-octanal
- p-Chlorophenol
- 3-Bromo-2-chloro-4-methyl-hexane
Uniqueness
Compared to similar compounds, 2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
33079-09-3 |
|---|---|
分子式 |
C13H15ClN2O4S |
分子量 |
330.79 g/mol |
IUPAC名 |
2-chloro-4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15ClN2O4S/c1-3-13(2)7-11(17)16(12(13)18)8-4-5-10(9(14)6-8)21(15,19)20/h4-6H,3,7H2,1-2H3,(H2,15,19,20) |
InChIキー |
OJERTUHOEDFFPX-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)S(=O)(=O)N)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
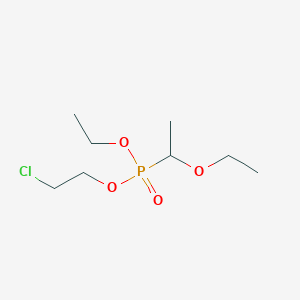
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
